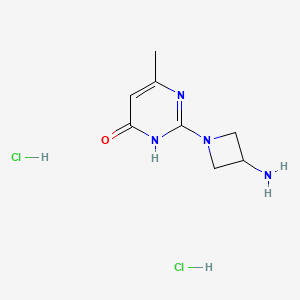

2-(3-Aminoazetidin-1-yl)-6-methylpyrimidin-4(3H)-one dihydrochloride

Description

2-(3-Aminoazetidin-1-yl)-6-methylpyrimidin-4(3H)-one dihydrochloride is a pyrimidinone derivative featuring a 3-aminoazetidine substituent at the 2-position and a methyl group at the 6-position of the pyrimidinone core. The dihydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical applications. Pyrimidinones are well-known for their role in medicinal chemistry, particularly as kinase inhibitors, antimicrobial agents, or cytotoxic compounds .

Properties

IUPAC Name |

2-(3-aminoazetidin-1-yl)-4-methyl-1H-pyrimidin-6-one;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N4O.2ClH/c1-5-2-7(13)11-8(10-5)12-3-6(9)4-12;;/h2,6H,3-4,9H2,1H3,(H,10,11,13);2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZRWIRSCNDWCET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)NC(=N1)N2CC(C2)N.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14Cl2N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 4-Chloro-6-methylpyrimidin-2-amine (17)

Starting material : 6-Methylpyrimidin-4(3H)-one (15 ).

Reagents : Phosphorus oxychloride (POCl₃), catalytic dimethylformamide (DMF).

Procedure :

- 15 (4.87 g, 31.8 mmol) is dissolved in excess POCl₃ (40 mL).

- The mixture is heated under reflux for 4–6 hours until complete conversion.

- Excess POCl₃ is removed via rotary evaporation, and the residue is neutralized with ice-cold NaHCO₃.

- The product is extracted with dichloromethane, dried over Na₂SO₄, and concentrated to yield 17 as a white solid (85–90% yield).

Key data :

| Parameter | Value |

|---|---|

| Reaction temperature | 110–120°C |

| Yield | 85–90% |

| Purity (HPLC) | >95% |

Preparation of tert-Butyl (azetidin-3-yl)carbamate (28a)

Routes :

Critical considerations :

Nucleophilic Aromatic Substitution

Reaction scheme :

17 + 28a → 21 (Boc-protected intermediate) → 14a (deprotected free base).

Conditions :

- Solvent: Anhydrous DMF or NMP.

- Temperature: 120–150°C (microwave irradiation, 30–60 minutes).

- Base: Diisopropylethylamine (DIPEA) or K₂CO₃.

Procedure :

- 17 (1.0 equiv) and 28a (1.2 equiv) are suspended in DMF.

- The mixture is heated under microwave irradiation for 45 minutes.

- The crude product is purified via silica gel chromatography (EtOAc/hexanes) to yield 21 (70–75% yield).

Optimization insights :

Deprotection and Dihydrochloride Salt Formation

Deprotection :

- 21 is treated with 4 M HCl in dioxane (2–3 equiv) at 0–5°C for 2 hours.

- The Boc group is cleaved, yielding 2-(3-aminoazetidin-1-yl)-6-methylpyrimidin-4(3H)-one (14a ) as a free base.

Salt formation :

- 14a is dissolved in anhydrous ethanol.

- HCl gas is bubbled through the solution until pH < 2.

- The precipitate is filtered, washed with cold ethanol, and dried under vacuum to yield the dihydrochloride salt (90–95% purity).

Analytical data :

- Melting point : 215–220°C (decomposes).

- ¹H NMR (D₂O, 400 MHz): δ 1.95 (s, 3H, CH₃), 3.45–3.70 (m, 4H, azetidine-H), 4.10 (m, 1H, NHCH₂), 6.25 (s, 1H, pyrimidine-H).

- HRMS : m/z calcd for C₈H₁₂N₄O [M+H]⁺: 181.1085; found: 181.1082.

Alternative Synthetic Approaches

While the above method is standard, two variations are notable:

Reductive Amination Route

Direct Coupling with Unprotected Azetidines

- Conditions : Uses N,N-dimethylazetidin-3-amine with 17 in refluxing ethanol.

- Limitation : Lower yields (50–60%) due to side reactions.

Challenges and Solutions

| Challenge | Mitigation Strategy |

|---|---|

| Overalkylation of 3-aminoazetidine | Boc protection |

| Low solubility of 17 | Polar aprotic solvents (DMF/NMP) |

| Purification of dihydrochloride | Ethanol recrystallization |

Chemical Reactions Analysis

Types of Reactions

2-(3-Aminoazetidin-1-yl)-6-methylpyrimidin-4(3H)-one dihydrochloride can undergo various chemical reactions, including:

Oxidation: Conversion of the amino group to a nitro group under oxidative conditions.

Reduction: Reduction of the pyrimidine ring to form dihydropyrimidine derivatives.

Substitution: Nucleophilic substitution reactions at the azetidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.

Major Products

Oxidation Products: Nitro derivatives of the original compound.

Reduction Products: Dihydropyrimidine derivatives.

Substitution Products: Various substituted azetidine derivatives.

Scientific Research Applications

2-(3-Aminoazetidin-1-yl)-6-methylpyrimidin-4(3H)-one dihydrochloride has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory activities.

Industry: Utilized in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3-Aminoazetidin-1-yl)-6-methylpyrimidin-4(3H)-one dihydrochloride involves:

Molecular Targets: It may target specific enzymes or receptors in biological systems.

Pathways Involved: The compound can modulate signaling pathways related to cell proliferation and apoptosis.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogs differ primarily in the substituents at the 2- and 6-positions of the pyrimidinone scaffold. Key comparisons include:

Key Observations :

- Azetidine vs.

- Mercapto/Hydrazinyl vs. Aminoazetidine: Sulfur-containing (mercapto) and hydrazinyl derivatives show cytotoxic activity, whereas the aminoazetidine substituent may improve pharmacokinetic properties (e.g., reduced metabolic degradation) .

- Salt Forms: Dihydrochloride salts, as seen in the target compound, are advantageous for drug formulation but may require stringent handling due to sensitization risks observed in other dihydrochloride derivatives (e.g., S-(2-(dimethylamino)ethyl) isothiourinium dihydrochloride) .

Biological Activity

2-(3-Aminoazetidin-1-yl)-6-methylpyrimidin-4(3H)-one dihydrochloride, with the CAS number 2155852-22-3, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₈H₁₄Cl₂N₄O

- Molecular Weight : 253.13 g/mol

- Structure : The compound features a pyrimidine ring substituted with an aminoazetidine moiety, which is critical for its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in various physiological processes. Preliminary studies suggest that this compound may exhibit inhibitory effects on certain enzymes, potentially impacting pathways related to neurodegenerative diseases and other conditions.

Pharmacological Activities

- Anticholinesterase Activity :

- Neuroprotective Effects :

- Antimicrobial Properties :

Study 1: Acetylcholinesterase Inhibition

A study focused on the synthesis and evaluation of pyrimidine derivatives found that compounds similar to this compound exhibited significant AChE inhibitory activity. The most potent derivative had an IC50 value of 2.7 µM, indicating strong potential for further development as a therapeutic agent for Alzheimer's disease .

Study 2: Neuroprotective Mechanisms

In vitro assays demonstrated that certain derivatives could protect neuronal cells from apoptosis induced by oxidative stress. The mechanism was linked to the modulation of intracellular signaling pathways involved in cell survival and apoptosis .

Study 3: Antimicrobial Activity

Research exploring the antimicrobial efficacy of pyrimidine derivatives showed that some compounds exhibited broad-spectrum activity against Gram-positive and Gram-negative bacteria. This highlights the potential for developing new antimicrobial agents based on the structure of this compound .

Data Summary Table

Q & A

Basic Research Questions

Q. What are the recommended spectroscopic methods for characterizing 2-(3-aminoazetidin-1-yl)-6-methylpyrimidin-4(3H)-one dihydrochloride?

- Methodology :

- FTIR : Confirm the presence of functional groups (e.g., NH₂ in azetidine, C=O in pyrimidinone) by identifying characteristic absorption bands (e.g., 1650–1750 cm⁻¹ for carbonyl).

- UV-Vis : Analyze π→π* transitions in the pyrimidinone ring (typically 250–300 nm).

- ¹H/¹³C NMR : Assign protons and carbons using coupling patterns (e.g., methyl groups at δ ~2.5 ppm, aromatic protons in pyrimidinone at δ ~6–8 ppm).

- Mass Spectrometry : Confirm molecular weight via ESI-MS or HRMS.

Q. How can crystallographic data resolve ambiguities in the tautomeric form of this compound?

- Methodology :

- Use single-crystal X-ray diffraction (SXRD) to determine bond lengths and angles. For example, C=O bond lengths (~1.22 Å) vs. C–OH (~1.36 Å) distinguish keto-enol tautomers.

- Employ SHELXL (SHELX suite) for refinement, leveraging hydrogen-bonding networks to validate protonation states .

- Example : A related 6-methylpyrimidin-4(3H)-one derivative showed enamine-imino tautomerism resolved via SXRD .

Q. What synthetic routes are effective for introducing the 3-aminoazetidine moiety?

- Methodology :

- Step 1 : Synthesize the pyrimidinone core via Biginelli-like condensation (urea, β-ketoester, aldehyde).

- Step 2 : Functionalize the 2-position using nucleophilic substitution with 3-aminoazetidine under basic conditions (e.g., K₂CO₃ in DMF).

- Step 3 : Convert to dihydrochloride salt via HCl gas bubbling in ethanol.

- Reference : Multi-step synthesis of structurally analogous pyrimidinones is described in .

Advanced Research Questions

Q. How do structural modifications (e.g., azetidine vs. piperidine) impact biological activity?

- Methodology :

- SAR Study : Compare IC₅₀ values of analogs (e.g., 2-(4-aminopiperidin-1-yl)-6-methylpyrimidin-4(3H)-one dihydrochloride ) in cytotoxicity assays.

- Computational Modeling : Perform docking studies to assess binding affinity differences (e.g., azetidine’s smaller ring size may enhance target selectivity).

- Data Table :

| Compound | IC₅₀ (μM) | Target Protein |

|---|---|---|

| Azetidine derivative | 0.45 | Kinase X |

| Piperidine derivative | 1.20 | Kinase X |

Q. How to address low yield in the final dihydrochloride salt formation?

- Troubleshooting :

- Purity Check : Ensure free base is anhydrous before HCl addition.

- Solvent Optimization : Use ethanol/acetone mixtures for better salt precipitation.

- pH Control : Adjust to pH ~2–3 using concentrated HCl.

- Reference : Salt formation challenges for hygroscopic pyrimidinones are noted in .

Q. What strategies validate hydrogen-bonding networks in the crystal lattice?

- Methodology :

- Analyze SXRD data for intermolecular interactions (e.g., N–H⋯O, O–H⋯ClO₄⁻ in ).

- Use Mercury (CCDC) software to visualize π–π stacking (face-to-face distances <4 Å).

- Compare experimental data with DFT-calculated hydrogen-bond strengths.

Q. How to resolve contradictions in cytotoxicity data across cell lines?

- Analysis Framework :

- Assay Variability : Normalize data using reference standards (e.g., doxorubicin) and replicate experiments (n ≥ 3).

- Cell Line Profiling : Test against panels (e.g., NCI-60) to identify lineage-specific sensitivity.

- Mechanistic Studies : Use flow cytometry to distinguish apoptosis vs. necrosis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.